1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Overview
Description
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is an organic compound characterized by the presence of two phenyl rings, one with two hydroxyl groups and the other with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone typically involves the condensation of 2,4-dihydroxybenzaldehyde with 2-methoxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through an aldol condensation reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antioxidant and antimicrobial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: It may be used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals and prevent oxidative damage. In terms of its antimicrobial properties, the compound may disrupt microbial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(2,4-Dihydroxyphenyl)-2-phenylethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(2-Hydroxyphenyl)-2-(2-methoxyphenyl)ethanone: Has only one hydroxyl group, potentially altering its antioxidant properties.
1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone: The position of the methoxy group may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15-5-3-2-4-10(15)8-13(17)12-7-6-11(16)9-14(12)18/h2-7,9,16,18H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXXAUUVUMRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)C2=C(C=C(C=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352566 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92549-46-7 | |
Record name | 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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